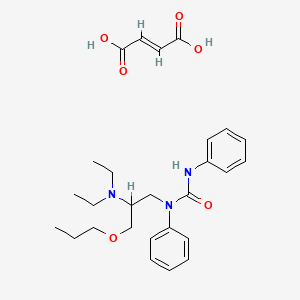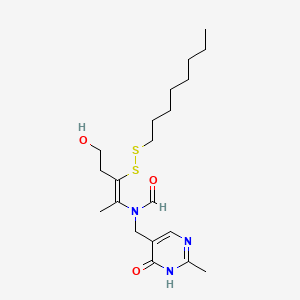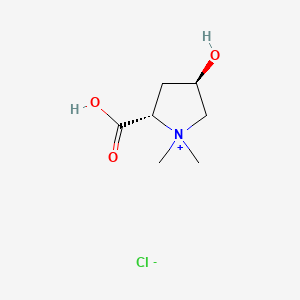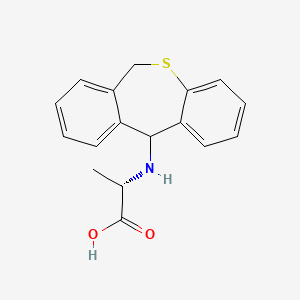
2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionic acid is an organic compound that belongs to the class of dibenzothiepins These compounds are characterized by a tricyclic structure containing sulfur
Preparation Methods
The synthesis of 2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionic acid can be achieved through several synthetic routes. One common method involves the reaction of 6,11-dihydrodibenzo(b,e)thiepin-11-one with an appropriate amine under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionic acid involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionic acid can be compared with other similar compounds, such as:
6,11-Dihydrodibenzo(b,e)thiepin-11-one: This compound is a precursor in the synthesis of this compound.
7,8-Difluoro-6,11-dihydrodibenzo(b,e)thiepin-11-ol: Another related compound with potential biological activities.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications.
Properties
CAS No. |
117125-43-6 |
|---|---|
Molecular Formula |
C17H17NO2S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2S)-2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylamino)propanoic acid |
InChI |
InChI=1S/C17H17NO2S/c1-11(17(19)20)18-16-13-7-3-2-6-12(13)10-21-15-9-5-4-8-14(15)16/h2-9,11,16,18H,10H2,1H3,(H,19,20)/t11-,16?/m0/s1 |
InChI Key |
UTTNNMKDQVGZAU-CHPOKUKFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


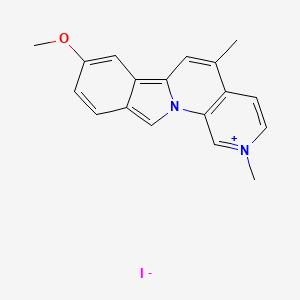
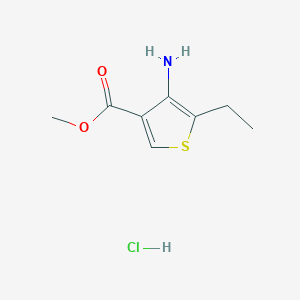
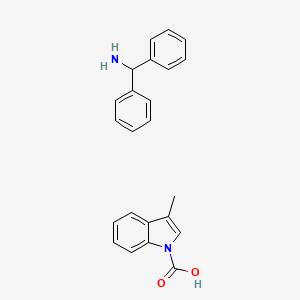
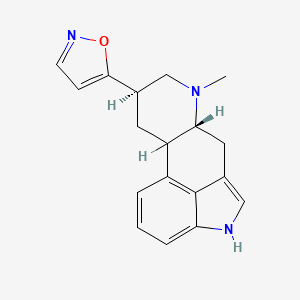
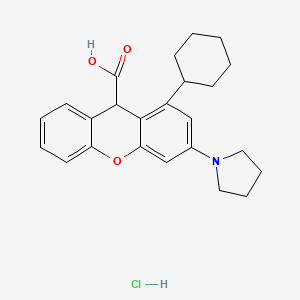
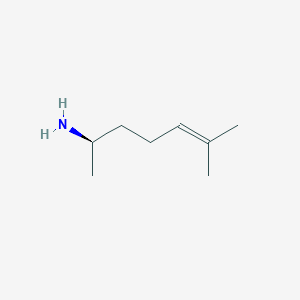

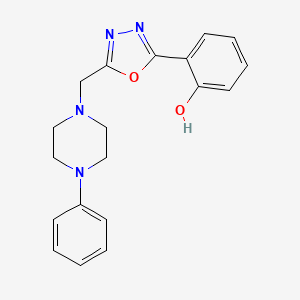
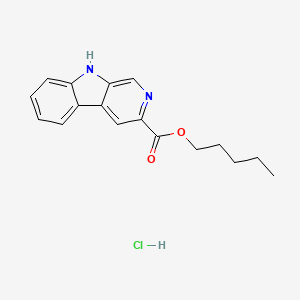
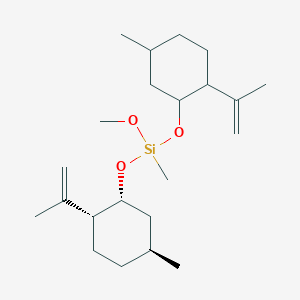
![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)
